REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH:4][C:12](=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacting for one hour at 60° C. under microwave irradiation
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
WASH
|
Details
|
washed with three times 10 mL of diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |